molecular formula C19H21NO3 B016612 N-2-Benzyloxyphenyl Isobutyrylacetamide CAS No. 265989-31-9

N-2-Benzyloxyphenyl Isobutyrylacetamide

Cat. No. B016612
M. Wt: 311.4 g/mol
InChI Key: FHAIECLHTXTYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "N-2-Benzyloxyphenyl Isobutyrylacetamide" often involves multi-step chemical reactions, including the use of protecting groups, coupling reactions, and purification techniques. For example, the synthesis of N-substituted derivatives of acetamide compounds involves sequential steps, starting from basic building blocks to the final product through amidation, cyclization, and functional group transformations (Siddiqui et al., 2013).

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been elucidated using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the crystal lattice and the conformation of the molecule. Studies on similar compounds show the presence of hydrogen bonds and other non-covalent interactions that influence the stability and properties of the molecules (Marinova et al., 2022).

Chemical Reactions and Properties

Related acetamide compounds participate in various chemical reactions, including Bischler-Napieralski reactions, which are used to synthesize cyclic compounds from linear precursors. These reactions and the resulting structures have implications for the chemical behavior and potential applications of the compounds (Browne et al., 1981).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, of compounds similar to "N-2-Benzyloxyphenyl Isobutyrylacetamide" are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the presence of functional groups (Kitano et al., 1973).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key to determining the applications of these compounds. Studies on related compounds provide insights into their potential use in organic synthesis, medicinal chemistry, and material science (Ueda & Mori, 1992).

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

N-2-Benzyloxyphenyl Isobutyrylacetamide-related compounds have been involved in chemical synthesis processes and structural analysis. For example, synthesis processes have been utilized to create structurally identical fluorine-18 and iodine isotope labeling compounds for comparative imaging studies with both in vivo positron emission tomograph (PET) and single-photon computed tomography (SPECT) (Li et al., 2003). Furthermore, compounds like 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide have been synthesized from substituted acetophenone, triazole, and phenyl isothiocyanate, with structures determined through single-crystal X-ray diffraction analysis, showing significant antifungal and plant growth regulating activities (Li Fa-qian et al., 2005).

2. Corrosion Inhibition

Research has been conducted on the development of new compounds, such as 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which were synthesized via amidation reactions. These compounds have been studied for their corrosion prevention efficiencies, demonstrating significant inhibition abilities in acidic and mineral oil mediums (Yıldırım & Cetin, 2008).

3. Photoinitiating Activities

N-2-Benzyloxyphenyl Isobutyrylacetamide derivatives have been involved in the study of photoinitiating activities. Benzophenone derivatives containing tertiary amine groups were synthesized and examined for their photoinitiating activity in UV-curing acrylate systems, showing that the photoinitiating efficiency was affected by the molecular structure of the alkyl group connected to the tertiary amine (Cheng, Zhang, & Shi, 2012).

properties

IUPAC Name

4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(2)17(21)12-19(22)20-16-10-6-7-11-18(16)23-13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAIECLHTXTYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441882
Record name N-2-Benzyloxyphenyl Isobutyrylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-Benzyloxyphenyl Isobutyrylacetamide

CAS RN

265989-31-9
Record name 4-Methyl-3-oxo-N-[2-(phenylmethoxy)phenyl]pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265989-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Benzyloxyphenyl Isobutyrylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-Benzyloxyphenyl Isobutyrylacetamide
Reactant of Route 2
Reactant of Route 2
N-2-Benzyloxyphenyl Isobutyrylacetamide
Reactant of Route 3
Reactant of Route 3
N-2-Benzyloxyphenyl Isobutyrylacetamide
Reactant of Route 4
Reactant of Route 4
N-2-Benzyloxyphenyl Isobutyrylacetamide
Reactant of Route 5
Reactant of Route 5
N-2-Benzyloxyphenyl Isobutyrylacetamide
Reactant of Route 6
Reactant of Route 6
N-2-Benzyloxyphenyl Isobutyrylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.